2,4,6-Trichlorobenzaldehyde oxime
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Overview
Description
2,4,6-Trichlorobenzaldehyde oxime: (CAS No. 22241-21-0) is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 224.47 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of 2,4,6-Trichlorobenzaldehyde oxime involves the reaction of 2,4,6-trichlorobenzaldehyde with hydroxylamine. The reaction proceeds as follows: [ \text{2,4,6-Trichlorobenzaldehyde} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Reaction Conditions::Reactants: 2,4,6-Trichlorobenzaldehyde, hydroxylamine
Solvent: Typically, an organic solvent (e.g., ethanol, acetone)
Temperature: Room temperature or slightly elevated
Catalyst: None required
Industrial Production:: this compound is industrially produced using similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions occur.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
2,4,6-Trichlorobenzaldehyde oxime finds applications in:
Chemistry: As a reagent in organic synthesis
Biology: In studies related to chemical reactions and mechanisms
Medicine: Investigated for potential pharmacological properties
Industry: Used in the production of other compounds
Mechanism of Action
The exact mechanism by which 2,4,6-Trichlorobenzaldehyde oxime exerts its effects depends on the specific context of its application. It may interact with molecular targets or pathways relevant to its function.
Comparison with Similar Compounds
While 2,4,6-Trichlorobenzaldehyde oxime is unique due to its specific chlorination pattern, similar compounds include other benzaldehyde oximes and chlorinated derivatives.
Properties
Molecular Formula |
C7H4Cl3NO |
---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
(NE)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-6(9)5(3-11-12)7(10)2-4/h1-3,12H/b11-3+ |
InChI Key |
FCBBNUOWHZWGFM-QDEBKDIKSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)/C=N/O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=NO)Cl)Cl |
Origin of Product |
United States |
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